1-(4-chlorophenyl)-1-methylhydrazine
Description
The Role of N,N-Disubstituted Hydrazines in Heterocyclic Synthesis
N,N-disubstituted hydrazines, characterized by two organic substituents on the same nitrogen atom of the hydrazine (B178648) core, are valuable reagents in the synthesis of nitrogen-containing heterocycles. Their distinct substitution pattern directs their reactivity in cyclization reactions, often leading to different structural isomers than would be obtained from their 1,2-disubstituted counterparts.
These compounds serve as versatile intermediates for constructing important heterocyclic systems such as indazoles and 1,2,4-benzotriazines. researchgate.net For instance, copper-catalyzed coupling reactions of N-acyl-N'-substituted hydrazines with aryl iodides can regioselectively produce N-acyl-N',N'-disubstituted hydrazines, which are precursors to various heterocyclic structures. acs.org Furthermore, N,N-disubstituted hydrazines can be synthesized through methods like the electrocatalytic addition of hydrazine to α,β-unsaturated carbonyl compounds. researchgate.net
The synthesis of pyrazole (B372694) derivatives, a key scaffold in medicinal chemistry, can be achieved through the direct N-heterocyclization of hydrazines. nih.govrsc.org Microwave-assisted methods have been developed for the synthesis of tri-substituted pyrazoles by reacting hydrazines with metal-acetylacetonate and -dibenzylideneacetonate complexes, showcasing a modern approach to forming these valuable heterocyclic rings. nih.govrsc.org
Academic Relevance of 1-(4-chlorophenyl)-1-methylhydrazine in Chemical Research
While the broader class of substituted hydrazines has been extensively studied, specific academic research detailing the synthesis and application of This compound is not widely documented in publicly available literature. Its existence is confirmed by its unique CAS number. However, its reactivity can be inferred from the general principles of N-aryl-N-methylhydrazines.
A plausible synthetic route for this compound would involve the N-arylation of methylhydrazine or the N-methylation of 1-(4-chlorophenyl)hydrazine. General methods for synthesizing N,N-disubstituted hydrazines include copper-catalyzed coupling reactions of N-acyl-N'-substituted hydrazines with aryl halides. acs.orgorganic-chemistry.org
Based on the known reactivity of analogous N,N-disubstituted hydrazines, this compound could theoretically serve as a precursor in the synthesis of various heterocyclic compounds. The presence of the N-methyl and N-(4-chlorophenyl) groups would influence its nucleophilicity and steric hindrance, potentially offering unique reactivity or selectivity in cyclization reactions to form heterocycles like pyrazolidinones or indazoles. For example, methylhydrazine itself is used to create pyrazolidinone structures by reacting with compounds like 2-butenoic acid. mnstate.edu The aryl-substituted analogue would be expected to participate in similar transformations.
Below is a table summarizing the known properties of this compound.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₇H₉ClN₂ |
| Molecular Weight | 156.61 g/mol |
| CAS Number | 52263-26-0 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9ClN2 |
|---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-1-methylhydrazine |
InChI |
InChI=1S/C7H9ClN2/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,9H2,1H3 |
InChI Key |
RRNWXJAWRPITPU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 1 4 Chlorophenyl 1 Methylhydrazine in Advanced Organic Transformations
Cycloaddition Reactions
Cycloaddition reactions represent a powerful tool for the construction of cyclic compounds, and 1-(4-chlorophenyl)-1-methylhydrazine is an adept participant in such transformations, leading to the formation of stable heterocyclic systems.
[3+2] Cycloaddition for Pyrazole (B372694) Ring Formation
The reaction of hydrazines with 1,3-dicarbonyl compounds is a cornerstone of pyrazole synthesis, proceeding through a [3+2] cyclocondensation mechanism. nih.gov When this compound is reacted with a symmetric 1,3-dicarbonyl compound, a single pyrazole product is formed. However, the reaction with an unsymmetrical 1,3-dicarbonyl compound introduces the challenge of regioselectivity, as two different regioisomeric pyrazoles can be formed. nih.govbeilstein-journals.org The outcome is dictated by the relative reactivity of the two carbonyl groups towards the two non-equivalent nitrogen atoms of the hydrazine (B178648). Generally, the more nucleophilic nitrogen atom of the hydrazine will preferentially attack the more electrophilic carbonyl carbon of the dicarbonyl compound. conicet.gov.ar The regioselectivity can be influenced by factors such as the electronic and steric nature of the substituents on both reactants, as well as the reaction conditions, including the solvent and catalyst used. conicet.gov.ar For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation. conicet.gov.ar
Table 1: Regioselectivity in the Reaction of this compound with an Unsymmetrical 1,3-Diketone
| 1,3-Diketone Substituents (R1, R3) | Major Regioisomer | Minor Regioisomer | Factors Influencing Selectivity |
| Electron-withdrawing, Alkyl | Attack of -NHMe at the more electrophilic carbonyl | Attack of -N(Ph-Cl) at the more electrophilic carbonyl | Electronic effects, steric hindrance |
| Aryl, Alkyl | Dependent on relative electrophilicity | Dependent on relative electrophilicity | Solvent polarity, temperature, catalyst |
Copper-Promoted Aerobic Oxidative Cycloadditions with Alkynoates
A modern and efficient approach to pyrazole synthesis involves the copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines, such as this compound, with alkynoates. This methodology utilizes an inexpensive copper catalyst, such as cuprous oxide (Cu₂O), and air as a green oxidant. The reaction proceeds via a direct C(sp³)-H functionalization of the N-methyl group and results in the formation of new C-C and C-N bonds with high atom economy and regioselectivity. The substrate scope is broad, accommodating both electron-donating and electron-withdrawing groups on the aromatic ring of the hydrazine, as well as various alkynoates, to produce substituted pyrazoles in good to moderate yields. The proposed mechanism involves the formation of radical intermediates followed by cyclization.
Condensation and Cyclization Strategies
Condensation reactions of this compound with various electrophiles, followed by intramolecular cyclization, provide access to a wide array of heterocyclic systems.
Formation of Hydrazone Intermediates
A fundamental reaction of this compound is its condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazone intermediates. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the more substituted nitrogen atom of the hydrazine onto the carbonyl carbon, followed by dehydration. The resulting hydrazones are often stable, isolable compounds that serve as crucial precursors for subsequent cyclization reactions to form various heterocyclic rings.
Conversion to Fused Heterocyclic Systems (e.g., Pyranopyrazolones, Pyrazolylpyrazoles)
The versatility of this compound extends to the synthesis of fused heterocyclic systems. A notable example is the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. nih.gov This can be achieved through a multi-component reaction involving an aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone (derived from this compound), and malononitrile (B47326). nih.gov The reaction is efficiently catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) in ethanol, yielding the desired pyranopyrazolone derivatives in moderate to excellent yields. nih.gov This transformation highlights the utility of pyrazolone (B3327878) intermediates derived from the subject hydrazine in constructing more complex, fused ring systems. nih.govnih.govmdpi.com
Furthermore, while direct synthesis of pyrazolylpyrazoles from this compound is not extensively documented, the synthesis of related fused systems like pyrazolo[3,4-b]pyridines is well-established. researchgate.netnih.gov These syntheses often start from 5-aminopyrazole derivatives, which can be prepared from hydrazines. researchgate.net This suggests a potential pathway for the construction of pyrazolylpyrazole frameworks through the appropriate functionalization of a pyrazole ring derived from this compound, followed by a second cyclization step.
Table 2: Multi-component Synthesis of N-(4-chlorophenyl) Substituted Pyrano[2,3-c]pyrazoles
| Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
| Substituted Benzaldehydes | DABCO | Ethanol | Moderate to Excellent | nih.gov |
Reactions with Carbonyl Compounds and Nitriles
The reaction of this compound with α,β-unsaturated carbonyl compounds typically proceeds through a Michael addition, followed by intramolecular cyclization and dehydration to afford pyrazoline or pyrazole derivatives. The regioselectivity of the initial Michael addition is a key factor in determining the final product structure.
The reaction of hydrazines with nitriles, particularly β-ketonitriles or malononitrile derivatives, is a widely used method for the synthesis of 5-aminopyrazoles. nih.gov The reaction is believed to proceed via nucleophilic attack of the hydrazine on the carbonyl or a reactive carbon, followed by cyclization involving the nitrile group. nih.gov For instance, the reaction of a hydrazine with malononitrile and an orthoester in the presence of an acid catalyst can lead to the formation of 5-amino-4-cyanopyrazoles. tandfonline.comtandfonline.com This reactivity opens up avenues for synthesizing functionalized pyrazoles from this compound, which can then be used as precursors for more complex heterocyclic systems.
Palladium-Catalyzed Carbonylation Reactions
Palladium-catalyzed carbonylation reactions represent a powerful tool for the introduction of a carbonyl moiety into organic molecules. This compound and related arylhydrazines serve as effective nucleophiles in these transformations, leading to the formation of valuable chemical structures such as amides and nitrogen-containing heterocycles. The reactivity of the hydrazine moiety in these processes is central to the construction of complex molecular architectures.
Palladium-catalyzed aerobic oxidative aminocarbonylation has been developed with aryl hydrazines as the coupling partners. researchgate.net These reactions proceed smoothly under atmospheric pressure of carbon monoxide, utilizing molecular oxygen as the terminal oxidant, with the only byproducts being nitrogen gas and water. researchgate.net This method avoids the need for stoichiometric oxidants and provides a green pathway to carbonyl-containing compounds. Notably, aryl-halogen bonds, which are typically reactive in conventional palladium-catalyzed carbonylations, can remain intact under these conditions. researchgate.net
Furthermore, multicomponent reactions involving hydrazines, carbon monoxide, and other substrates have been established. A four-component tandem allylation-carbonylation of hydrazines with allyl alcohols and aldehydes has been developed, producing various allyl acylhydrazones. rsc.org Similarly, a three-component cycloaminocarbonylation involving 2-formylaryl tosylates, hydrazines, and carbon monoxide provides an efficient route to substituted phthalazinones. researchgate.net This particular transformation has been applied as a key step in the synthesis of the antihypertensive agent Hydralazine. researchgate.net These examples highlight the utility of the hydrazine functional group, as found in this compound, in complex, one-pot transformations that rapidly build molecular complexity.
| Reaction Type | Key Reactants | Catalyst System (Typical) | Product Class | Reference |
|---|---|---|---|---|
| Aerobic Oxidative Aminocarbonylation | Aryl Hydrazine, CO, O₂, Amine/Alcohol | Palladium Catalyst | Amides / Esters | researchgate.net |
| Tandem Allylation-Carbonylation | Hydrazine, Allyl Alcohol, Aldehyde, CO | Palladium Catalyst | Allyl Acylhydrazones | rsc.org |
| Cycloaminocarbonylation | 2-Formylaryl Tosylate, Hydrazine, CO | Pd Catalyst, dppp, DBU | Phthalazinones | researchgate.net |
Regioselectivity in Alkylation and Functionalization Reactions of Hydrazine Derivatives
The functionalization of unsymmetrical hydrazines like this compound presents a significant regiochemical challenge due to the presence of two distinct nucleophilic nitrogen centers: the internal, more sterically hindered nitrogen (Nα) bonded to the aryl and methyl groups, and the terminal, less substituted nitrogen (Nβ). The outcome of alkylation and other functionalization reactions is highly dependent on the reaction conditions and the nature of the electrophile.
A powerful methodology for achieving selective alkylation involves the formation of a nitrogen dianion. organic-chemistry.org By treating a protected hydrazine such as PhNHNHBoc with two equivalents of a strong base like n-butyllithium, a dianion is formed. d-nb.info The significant difference in the pKa values of the two N-H protons allows for selective deprotonation. d-nb.info This highly reactive dianion intermediate then enables controlled alkylation, allowing for the selective synthesis of mono- or di-alkylated products. organic-chemistry.org This approach provides a pathway to overcome the inherent reactivity preferences and direct the electrophile to a specific nitrogen atom. d-nb.info The choice of solvent and temperature can also be critical; for instance, addition of the alkylating agent at lower temperatures can prevent unselective alkylation by reactive electrophiles. d-nb.info
Palladium-catalyzed allylation of hydrazines using allyl alcohols also demonstrates the importance of reaction control for achieving regioselectivity. nih.gov Through careful optimization of the palladium catalyst and ligands, this protocol can furnish monoallylated hydrazines selectively. nih.gov This method is effective for both mono- and di-substituted hydrazines, showcasing a novel approach for the selective monoallylation of monosubstituted hydrazines. nih.gov The regioselectivity in such reactions is governed by a combination of steric hindrance at the Nα position and the electronic properties of the substituents on the hydrazine.
| Factor | Influence on Regioselectivity (Nα vs. Nβ attack) | Example / Method | Reference |
|---|---|---|---|
| Steric Hindrance | Favors reaction at the less hindered Nβ position with bulky electrophiles. | Standard alkylation conditions. | d-nb.info |
| Electronic Effects | Electron-withdrawing groups on Nα (like the 4-chlorophenyl group) decrease its nucleophilicity relative to Nβ. | Inherent property of the substrate. | N/A |
| Reaction Intermediates | Formation of a nitrogen dianion allows for kinetically or thermodynamically controlled selective alkylation. | Metalation with n-BuLi followed by addition of alkyl halide. | organic-chemistry.orgd-nb.info |
| Catalyst/Ligand Control | In transition metal-catalyzed reactions, the ligand environment around the metal can direct the electrophile to a specific nitrogen. | Pd-catalyzed allylation with optimized ligands. | nih.gov |
| Temperature | Lower temperatures can enhance selectivity by favoring the kinetically controlled product and minimizing side reactions. | Addition of electrophile at -78°C. | d-nb.info |
Transition Metal-Catalyzed Alkyne Diamination and Hydrohydrazination
Titanium-catalyzed transformations of alkynes using 1,1-disubstituted hydrazines have emerged as elegant methods for the synthesis of vicinal diamines and hydrazones. These reactions, namely 1,2-diamination and hydrohydrazination, are mechanistically related and often proceed through a common intermediate, with the final product being dictated by subtle changes in the catalyst structure or reaction conditions. nih.govchemrxiv.orgnih.gov
The catalytic cycle is proposed to begin with a [2+2] cycloaddition between a titanium imido (Ti=N) species, generated from the catalyst precursor, and the alkyne. nih.gov This step forms a key N-aminoazatitanacyclobutene intermediate. nih.govchemrxiv.orgnih.gov From this shared intermediate, the reaction can diverge into two distinct pathways. The diamination pathway is a unimolecular process involving N-N bond cleavage and rearrangement to form a vinyl imido product, which is then hydrolyzed by another molecule of hydrazine to release the 1,2-diamine product and regenerate the catalyst. nih.gov In contrast, the hydrohydrazination pathway is a bimolecular process where the azatitanacyclobutene intermediate is directly protonated by a molecule of hydrazine (hydrazinolysis) to yield a hydrazone and regenerate the catalyst. nih.govchemrxiv.org
The selectivity between these two pathways is highly sensitive to reaction parameters. Because the diamination pathway is unimolecular and the hydrohydrazination pathway is bimolecular at the selectivity-determining step, changes in reactant concentration can shift the equilibrium. chemrxiv.orgacs.org Lower concentrations tend to favor the unimolecular diamination route. Furthermore, the ligand framework of the titanium catalyst plays a crucial role; even slight modifications to the ligands can switch the reactivity entirely from diamination to hydrohydrazination. nih.gov This sensitivity has been leveraged to design new, highly active and selective diamination catalysts by modifying the steric and electronic properties of the supporting ligands. nih.govacs.org If the hydrazine substrate bears an aryl group, the resulting hydrazone from hydrohydrazination can undergo a subsequent one-pot Fischer indole (B1671886) cyclization upon the addition of acid. msu.edu
| Transformation | Proposed Mechanism | Key Intermediate | Controlling Factors | Product | Reference |
|---|---|---|---|---|---|
| 1,2-Diamination | Unimolecular rearrangement of intermediate followed by hydrazinolysis. | N-aminoazatitanacyclobutene | Low concentration, specific catalyst ligands. | 1,2-Diamine | nih.govchemrxiv.org |
| Hydrohydrazination | Bimolecular protonolysis (hydrazinolysis) of intermediate. | N-aminoazatitanacyclobutene | High concentration, different catalyst ligands. | Hydrazone | nih.govchemrxiv.orgmsu.edu |
Derivatives and Analogues of 1 4 Chlorophenyl 1 Methylhydrazine in Advanced Material and Medicinal Chemistry Research
Synthesis and Characterization of Pyrazole (B372694) Derivatives
The synthesis of pyrazoles often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. This approach allows for the construction of a wide array of substituted pyrazole rings, with the substitution pattern being directed by the choice of starting materials.
Indole-Appended Pyrazoles
The fusion of indole (B1671886) and pyrazole rings has led to the development of compounds with significant biological potential. The synthesis of indole-appended pyrazoles can be achieved by reacting a suitable indole-containing precursor with a hydrazine derivative. For instance, the reaction of an appropriate indole intermediate with 4-chlorophenylhydrazine (B93024) hydrochloride, a salt of the parent hydrazine of 1-(4-chlorophenyl)-1-methylhydrazine, serves as a key step in forming these fused heterocyclic systems. This reaction highlights a viable synthetic strategy for accessing complex molecular architectures. organic-chemistry.org
One specific example involves the preparation of 3-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-indole. The synthesis of this compound demonstrates the successful coupling of the indole and pyrazole moieties, yielding the product as a brown solid. organic-chemistry.org
Polysubstituted Pyrazoles via Cyclocondensation
A primary and versatile method for the synthesis of polysubstituted pyrazoles is the cyclocondensation reaction between a hydrazine and a β-dicarbonyl compound, a process often referred to as the Knorr pyrazole synthesis. beilstein-journals.org This reaction proceeds by the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. beilstein-journals.org The use of substituted hydrazines, such as this compound, allows for the introduction of specific substituents on the pyrazole nitrogen.
The reaction of this compound with various 1,3-dicarbonyl compounds can lead to a range of polysubstituted pyrazoles. The substitution pattern on the pyrazole ring is determined by the structure of the β-dicarbonyl compound. For example, the reaction with a simple diketone like acetylacetone (B45752) would yield a dimethyl-substituted pyrazole, while the use of more complex diketones allows for the introduction of diverse functional groups.
A general synthetic scheme for this reaction is presented below:

Table 1: Examples of Polysubstituted Pyrazoles from this compound
| 1,3-Dicarbonyl Compound | Resulting Pyrazole Derivative |
| Acetylacetone | 1-(4-chlorophenyl)-1,3,5-trimethyl-1H-pyrazole |
| Benzoylacetone | 3-Methyl-1-(4-chlorophenyl)-5-phenyl-1H-pyrazole |
| Dibenzoylmethane | 1-(4-chlorophenyl)-3,5-diphenyl-1H-pyrazole |
Structural Elucidation via Spectroscopic Techniques
The characterization of newly synthesized pyrazole derivatives is crucial for confirming their chemical structures. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. In the case of indole-appended pyrazoles derived from 4-chlorophenylhydrazine, the 1H NMR spectrum would show characteristic signals for the protons of the indole, pyrazole, and chlorophenyl rings. For example, the spectra of 3-[2-(4-chlorophenyl)-2H-pyrazol-3-yl]-1-methyl-1H-indole and 3-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-indole have been reported, providing detailed information about the proton chemical shifts and coupling constants. organic-chemistry.org Similarly, 13C NMR provides information on the carbon framework of the molecule. organic-chemistry.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which in turn confirms its elemental composition. For instance, the calculated and found mass-to-charge ratios for 3-[2-(4-chlorophenyl)-2H-pyrazol-3-yl]-1-methyl-1H-indole have been documented, verifying its molecular formula. organic-chemistry.org
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectra of pyrazole derivatives would show characteristic absorption bands for C=N, C=C, and C-H bonds within the aromatic rings.
Formation of Triazole Derivatives
1,2,4-Triazoles are another class of five-membered heterocycles that have garnered significant interest in various fields of chemistry. Their synthesis often involves the cyclization of compounds containing a hydrazine moiety.
1,2,4-Triazoles and their Substituted Analogues
A common method for the synthesis of 1,2,4-triazoles involves the reaction of a hydrazine derivative with a compound containing a one-carbon unit, such as formamide (B127407) or a carboxylic acid derivative. organic-chemistry.orgscielo.br The reaction of this compound with formamide under appropriate conditions, for example, could potentially lead to the formation of 1-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole.
The synthesis of substituted 1,2,4-triazoles can be achieved by using substituted one-carbon components. For instance, reacting this compound with a carboxylic acid in the presence of a coupling agent, followed by cyclization, could yield 3-substituted-1-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazoles. scielo.br Another route to substituted triazoles involves the reaction of a hydrazine with an isothiocyanate to form a thiosemicarbazide, which can then be cyclized to a 1,2,4-triazole-3-thione. tijer.org
Synthesis of Triazole Scaffolds as Crucial Building Blocks
1,2,4-Triazole (B32235) rings serve as versatile building blocks for the synthesis of more complex molecules with potential applications in medicinal and materials chemistry. The functional groups on the triazole ring can be further modified to introduce desired properties. For example, a 1,2,4-triazole-3-thione synthesized from this compound can be S-alkylated to introduce a variety of side chains, creating a library of derivatives for further investigation. researchgate.net These triazole scaffolds can then be used in subsequent reactions to construct larger, more elaborate molecular structures.
The synthesis of these triazole building blocks often involves multi-step reaction sequences, starting from readily available materials. The ability to functionalize the triazole ring at various positions makes it a valuable synthon in organic synthesis.
Development of Pyrazolidinone and Quinoline (B57606) Derivatives
The synthesis of pyrazolidinone and quinoline derivatives from this compound represents a significant area of research, driven by the potential biological activities and material properties of these heterocyclic systems.
The development of pyrazolidinone derivatives from substituted hydrazines is a well-established synthetic avenue. While direct studies on this compound are not extensively documented in publicly available research, the reactivity of its close analogue, 4-chlorophenylhydrazine, provides valuable insights. For instance, a solvent-free mechanochemical method has been successfully employed for the synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979) by grinding 4-chlorophenylhydrazine and methyl acrylate (B77674) in the presence of a base. This reaction proceeds through a Michael addition followed by an intramolecular cyclization.
Given the structural similarity, this compound is expected to react in a similar fashion with α,β-unsaturated esters to yield N-methylated pyrazolidinone derivatives. The presence of the methyl group on the nitrogen atom may influence the reaction kinetics and the stability of the resulting heterocyclic ring.
Table 1: Plausible Reaction for the Synthesis of a Pyrazolidinone Derivative
| Reactant 1 | Reactant 2 | Product |
| This compound | Methyl acrylate | 1-(4-chlorophenyl)-2-methylpyrazolidin-3-one |
This table presents a hypothetical reaction based on the known reactivity of similar compounds.
The synthesis of quinoline derivatives from hydrazine precursors is a more complex undertaking, often involving multi-step reaction sequences. Various named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, are traditionally used for quinoline ring formation, though these methods often require harsh conditions that may not be compatible with all substituted hydrazines.
More contemporary approaches involve the construction of the quinoline scaffold through cyclization reactions of appropriately functionalized intermediates derived from hydrazines. For instance, the reaction of 4,7-dichloroquinoline (B193633) with hydrazine hydrate (B1144303) has been shown to produce a hydrazine derivative that can be further elaborated into more complex heterocyclic systems. This suggests a potential pathway where this compound could be used as a nucleophile to displace a leaving group on a suitable precursor, followed by a cyclization step to form a quinoline-based structure. However, the N-methyl group in this compound might pose steric hindrance in certain cyclization strategies.
Structural Diversity and Functional Group Tolerance in Hydrazine Derivatives
The utility of this compound as a building block in synthetic chemistry is intrinsically linked to the structural diversity of the derivatives it can form and the tolerance of various functional groups during these transformations.
The presence of the 4-chlorophenyl group is a key feature, as halogenated aromatic rings are prevalent in many biologically active molecules and advanced materials. Research on the synthesis of pyrazole derivatives from substituted hydrazines has shown that halogen-bearing phenylhydrazines are generally well-tolerated in cyclization reactions. This indicates that the chloro substituent in this compound is likely to be compatible with a range of reaction conditions used to form heterocyclic rings.
The N-methyl group, on the other hand, introduces both electronic and steric effects that can influence reactivity and structural outcomes. Electronically, the methyl group is weakly electron-donating, which can affect the nucleophilicity of the hydrazine nitrogens. Sterically, the methyl group can direct the regioselectivity of reactions and may hinder certain transformations that are facile with unsubstituted or monosubstituted hydrazines.
The tolerance of other functional groups on reaction partners is a critical consideration for creating diverse libraries of derivatives. In the context of pyrazolidinone synthesis from α,β-unsaturated esters, a wide variety of functional groups on the ester component are generally tolerated. Similarly, in the multi-step synthesis of quinolines, the compatibility of functional groups on the various reactants and intermediates is a key aspect of synthetic design. While specific data on the functional group tolerance for reactions involving this compound is limited, general principles of organic synthesis suggest that non-reactive functional groups such as ethers, alkyl chains, and certain protected functional groups would be compatible.
Computational and Theoretical Investigations of 1 4 Chlorophenyl 1 Methylhydrazine and Its Reaction Pathways
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are essential for examining molecular structure and behavior at an atomic level. These methods allow for the exploration of molecular geometries, electronic properties, and interactions with surrounding molecules, such as solvents.
Quantum chemical calculations are employed to determine the electronic structure and optimized geometry of a molecule. Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy for organic molecules. mdpi.comscispace.com Calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311G(d,p) or 6-311++G(d,p), to solve the Schrödinger equation approximately. scispace.comnih.govnih.gov These calculations yield the molecule's lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. nih.gov
For a molecule like 1-(4-chlorophenyl)-1-methylhydrazine, DFT calculations would provide the optimized geometric parameters. The table below shows representative data for a similar compound, 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, to illustrate the type of structural information obtained from such a study. nih.gov
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-Cl | 1.745 | |
| C-N | 1.351 - 1.483 | |
| N-N | 1.393 | |
| C-C (ring) | 1.385 - 1.392 | |
| C-C-C (ring) | 118.9 - 120.7 | |
| C-N-N | 111.4 - 118.8 |
This interactive table presents optimized geometric parameters for a structurally related compound, calculated using the B3LYP/6-311G** basis set, demonstrating typical outputs of DFT calculations. nih.gov
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nrel.gov These simulations are invaluable for understanding how a solute, such as this compound, interacts with its solvent environment. researcher.life In a typical MD simulation, the molecule is placed in a periodic box filled with solvent molecules (e.g., water or ethanol), and the system's evolution is tracked by solving Newton's equations of motion for every atom.
The primary goal of these simulations is to explore the conformational landscape of the molecule and to characterize the structure of the solvent around it. Key analyses include the calculation of the Radial Distribution Function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides insight into the solvation shells and specific interactions like hydrogen bonding. MD simulations can also elucidate the effects of the solvent on the conformational stability of the molecule. nrel.gov
Analysis of Electronic Structure and Reactivity
Understanding the electronic landscape of a molecule is key to predicting its chemical reactivity. Computational methods provide powerful descriptors that map out the regions of a molecule that are most likely to engage in chemical reactions.
The Molecular Electrostatic Potential (MEP) is a real space property that provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is calculated from the total electron density and is mapped onto the molecular surface, typically a constant electron density surface. uni-muenchen.dechemrxiv.org The MEP map uses a color spectrum to indicate regions of different electrostatic potential.
Red/Yellow : Regions of negative potential, which are rich in electrons. These sites are susceptible to electrophilic attack. researchgate.net
Blue : Regions of positive potential, which are electron-deficient. These sites are prone to nucleophilic attack.
Green : Regions of neutral or near-zero potential.
For this compound, the MEP map would likely show negative potential (red) around the electronegative nitrogen and chlorine atoms, indicating these are the primary sites for interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms of the methyl and amine groups would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction. uni-muenchen.descispace.com MEP analysis is a powerful tool for qualitatively predicting and understanding intermolecular interactions and chemical reactivity. chemrxiv.org
Fukui functions are reactivity descriptors derived from conceptual DFT that identify the most reactive sites in a molecule. scm.com The Fukui function, f(r), measures the change in electron density at a point r when the total number of electrons in the system changes. scm.com By condensing these values to individual atomic sites, one can predict where electrophilic and nucleophilic attacks are most likely to occur: researchgate.net
f+ : Describes the reactivity towards a nucleophilic attack (the site most likely to accept an electron).
f- : Describes the reactivity towards an electrophilic attack (the site most likely to donate an electron). scm.com
A higher value of the condensed Fukui function on a specific atom indicates a higher reactivity for that type of attack. researchgate.net The table below provides a hypothetical representation of condensed Fukui function values for key atoms in this compound, illustrating how this analysis pinpoints reactive centers.
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |
| Cl | 0.085 | 0.045 |
| C (para to Cl) | 0.110 | 0.030 |
| N (amine) | 0.050 | 0.150 |
| N (methylated) | 0.045 | 0.130 |
| C (methyl) | 0.090 | 0.025 |
This interactive table shows representative condensed Fukui function values, which are used to predict the most probable sites for nucleophilic and electrophilic attack.
The Average Local Ionization Energy (ALIE) is another descriptor that maps the energy required to remove an electron from any point on the molecular surface. Regions with the lowest ALIE values correspond to the locations of the most loosely bound, highest-energy electrons, making them the most favorable sites for reaction with electrophiles and radicals.
Conformational Analysis and Stability
Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and determine their relative stabilities. researchgate.net Molecules can exist in various conformations due to the rotation around single bonds, and these conformations often have different energies. Identifying the lowest-energy conformer (the global minimum) and other low-energy local minima is crucial, as the geometry of a molecule dictates its properties and reactivity. nih.gov
For this compound, conformational analysis would involve systematically rotating the key dihedral angles, such as the C-C-N-N and C-N-N-H angles, and calculating the potential energy at each step. scispace.com This process, known as a potential energy surface (PES) scan, reveals the energy barriers between different conformers and identifies the most stable structures. scispace.com These calculations confirm the most probable three-dimensional structure of the molecule under given conditions and provide insight into its flexibility and the dynamic processes it can undergo. researchgate.net
Prediction of Spectroscopic Signatures (e.g., NMR, IR, Raman)
Theoretical calculations, particularly using Density Functional Theory (DFT), are widely employed to predict the spectroscopic signatures of molecules like this compound. scispace.com Methods such as B3LYP combined with basis sets like 6-311++G(d,p) provide a good correlation between theoretical and experimental data for vibrational and magnetic resonance spectra. scispace.comresearchgate.net
Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of both Infrared (IR) and Raman spectra. malayajournal.org By analyzing the total energy distribution (TED), each calculated vibrational mode can be assigned to specific molecular motions, such as stretching, bending, or torsion of functional groups. researchgate.net For this compound, key predicted vibrational modes would include N-H stretching of the primary amine group, C-N stretching, aromatic C-H and C-C stretching, and the characteristic C-Cl stretching frequency.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Approximate) | Spectrum |
|---|---|---|
| N-H Stretching | 3300 - 3500 | IR, Raman |
| Aromatic C-H Stretching | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretching (Methyl) | 2850 - 2960 | IR, Raman |
| Aromatic C=C Stretching | 1450 - 1600 | IR, Raman |
| C-N Stretching | 1200 - 1350 | IR, Raman |
NMR Spectroscopy (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. researchgate.net Theoretical predictions for ¹H NMR would distinguish between the protons on the aromatic ring, the N-methyl protons, and the N-H protons of the amine group. mdpi.com Similarly, ¹³C NMR predictions would identify the distinct carbon atoms in the 4-chlorophenyl ring and the methyl group. mdpi.com Comparing these predicted spectra with experimental data is a powerful tool for structural confirmation. researchgate.net
Predicted NMR Chemical Shifts for this compound
| Nucleus | Chemical Environment | Predicted Chemical Shift (δ, ppm) (Approximate) |
|---|---|---|
| ¹H | Amine (N-H) | 3.5 - 5.0 |
| ¹H | Aromatic (C-H) | 6.8 - 7.5 |
| ¹H | Methyl (C-H) | 2.5 - 3.5 |
| ¹³C | Aromatic (C-Cl) | 125 - 135 |
| ¹³C | Aromatic (C-H) | 115 - 130 |
| ¹³C | Aromatic (C-N) | 140 - 150 |
Theoretical Assessment of Reaction Tendencies (e.g., Bond Dissociation Energies for Autoxidation)
Theoretical calculations are instrumental in assessing the reaction tendencies of this compound by determining key thermodynamic parameters like bond dissociation energies (BDEs). BDE is defined as the standard enthalpy change for the homolytic cleavage of a bond in the gas phase. ucsb.edu It is a direct measure of bond strength and a critical indicator of a molecule's susceptibility to radical-initiated reactions, such as autoxidation.
Autoxidation processes are often initiated by the abstraction of a hydrogen atom from the weakest bond in the molecule. For this compound, the most likely site for such an initiation event is the N-H bond of the terminal amine group. The N-H bond is generally weaker than C-H bonds, making it more susceptible to homolytic cleavage.
Computational chemistry can be used to calculate the BDE for each bond in the molecule. The BDE for the N-H bond can be calculated as the enthalpy difference between the parent molecule and the resulting radicals (the hydrazinyl radical and a hydrogen atom).
BDE (R-H) = ΔHf(R•) + ΔHf(H•) - ΔHf(R-H)
A lower calculated BDE for the N-H bond compared to the C-H bonds of the methyl and phenyl groups would confirm its status as the kinetically preferred site for hydrogen abstraction. The electron-withdrawing 4-chlorophenyl group and the electron-donating methyl group attached to the adjacent nitrogen would influence the stability of the resulting hydrazinyl radical, thereby modulating the N-H BDE. By calculating and comparing the BDEs of various bonds within the molecule, a theoretical assessment of its stability and tendency to undergo autoxidation can be established, providing valuable insights into its potential degradation pathways. ucsb.edu
Table of Compounds
| Compound Name |
|---|
| This compound |
1 4 Chlorophenyl 1 Methylhydrazine As a Building Block in Complex Organic Synthesis
Strategic Applications in Heterocycle Construction
The synthesis of heterocyclic compounds is a cornerstone of modern medicinal and materials chemistry. 1-(4-chlorophenyl)-1-methylhydrazine serves as a key precursor in the formation of several important heterocyclic rings, including pyrazoles and triazoles.
The Knorr pyrazole (B372694) synthesis and related methodologies represent a fundamental approach to the construction of pyrazole rings, which are prevalent in numerous pharmaceuticals and agrochemicals. These reactions typically involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. While direct examples detailing the use of this compound are not extensively documented, the closely related (4-chlorophenyl)hydrazine is widely employed.
A representative synthesis involves the reaction of a hydrazone, formed in situ from 4-chlorobenzaldehyde (B46862) and methylhydrazine, with a β-nitrostyrene derivative. orgsyn.org This reaction proceeds via a Michael addition followed by cyclization and elimination of nitrous acid to afford the corresponding 1,3,5-trisubstituted pyrazole. The reaction demonstrates the utility of the hydrazine moiety in forming the core pyrazole structure.
Table 1: Synthesis of Pyrazole Derivatives
| Reactant 1 | Reactant 2 | Product | Yield (%) |
|---|---|---|---|
| 4-chlorobenzaldehyde and methylhydrazine (forms hydrazone in situ) | 3,4-methylenedioxy-β-nitrostyrene | 5-Benzo orgsyn.orgrsc.orgdioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole | 68 |
| 4-chlorobenzaldehyde and benzylhydrazine (B1204620) dihydrocholoride (forms hydrazone in situ) | 4-methyl-β-nitrostyrene | 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole | 92 |
Data sourced from Organic Syntheses Procedure. orgsyn.org
The regioselectivity of the reaction between unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is a critical aspect of pyrazole synthesis. nih.gov The substitution pattern on the hydrazine, such as the methyl group in this compound, can influence the regiochemical outcome of the cyclization.
Triazole moieties are another class of heterocycles with significant applications in various fields. The synthesis of 1,2,4-triazoles can be achieved through several routes, often involving the cyclization of intermediates derived from hydrazines or their derivatives. While specific literature detailing the direct use of this compound in triazole synthesis is limited, methods utilizing related chlorophenyl-containing precursors provide insight into potential synthetic strategies.
For instance, new 1,2,4-triazole (B32235) derivatives have been synthesized starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole. nih.gov This highlights the utility of the chlorophenyl moiety in the construction of more complex triazole-based structures. General methods for triazole synthesis often involve the reaction of hydrazides with various reagents, followed by cyclization. nih.gov Although not a direct application, this compound could potentially be converted to a corresponding hydrazide and subsequently utilized in these synthetic pathways.
Role in Multi-Component and Cascade Reactions
Multi-component reactions (MCRs) and cascade reactions are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. beilstein-journals.org These reactions are highly atom-economical and efficient. While specific examples of MCRs or cascade reactions explicitly employing this compound are not well-documented in the surveyed literature, the inherent reactivity of the hydrazine functional group makes it a suitable candidate for such transformations.
Hydrazine derivatives are known to participate in various MCRs to form heterocyclic structures. beilstein-journals.org For example, a sequential multi-component reaction of aldehydes and aryl hydrazines can lead to the synthesis of N',N'-diaryl acylhydrazines. rsc.org Cascade reactions involving intramolecular cyclizations are also a common strategy for the synthesis of fused heterocyclic systems. researchgate.netnih.gov Given its structure, this compound could potentially be employed in similar reaction sequences to generate novel and complex molecular architectures.
Contribution to the Synthesis of Star-Shaped Molecules
Star-shaped molecules, characterized by a central core with multiple radiating arms, have garnered significant interest due to their unique photophysical and material properties. rsc.org The synthesis of these molecules often relies on the use of multifunctional building blocks that can be linked to a central core.
Regioselective Synthesis of Unsymmetrical Compounds
The regioselective synthesis of unsymmetrical compounds is a significant challenge in organic chemistry. The presence of two distinct nitrogen atoms in this compound offers the potential for regioselective reactions. While specific studies focusing on the regioselective synthesis of unsymmetrical compounds using this particular hydrazine are scarce, the principles of regioselectivity in reactions involving substituted hydrazines are well-established.
For instance, in the synthesis of pyrazoles from unsymmetrical 1,3-diketones, the regiochemical outcome is influenced by the nature of the substituents on both the diketone and the hydrazine. nih.gov Similarly, the regioselective N-arylation of pyrazoles is a known transformation, although examples specifically using a 1-(4-chlorophenyl)-1-methylhydrazinyl group as the arylating agent are not commonly reported. The synthesis of unsymmetrical 3,5-dialkyl-1-arylpyrazoles has been achieved through regioselective N-arylation of 3-alkoxymethyl-5-alkylpyrazoles, demonstrating the feasibility of controlling regiochemistry in pyrazole synthesis. dergipark.org.tr
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of arylhydrazines often involves multi-step processes that may utilize hazardous reagents. Future research is poised to develop more sustainable and efficient methods for synthesizing 1-(4-chlorophenyl)-1-methylhydrazine and its analogues. A key focus will be on minimizing waste, reducing energy consumption, and utilizing renewable feedstocks, in line with the principles of green chemistry. royalsocietypublishing.orgrroij.com
One promising avenue is the advancement of catalytic cross-coupling reactions. While methods for the synthesis of arylhydrazines exist, such as the reduction of diazonium salts or nucleophilic aromatic substitution, direct catalytic C-N bond formation is an area of active development. nih.gov Future methodologies could involve novel palladium or copper catalyst systems that enable the direct coupling of 4-chloro-iodobenzene or related aryl halides with a methylhydrazine equivalent under milder conditions. researchgate.net The development of photocatalytic systems, which use visible light to drive reactions, also presents a green alternative to traditional heating. acs.org
Solvent choice is another critical aspect of sustainable synthesis. Research into reactions in environmentally benign solvents like water, ionic liquids, or supercritical fluids is gaining traction. royalsocietypublishing.orgtsijournals.com For a compound like this compound, developing a synthetic route in an aqueous medium would significantly improve its environmental footprint. ajgreenchem.comorientjchem.org Furthermore, solvent-free reaction conditions, such as those achieved through mechanochemistry (ball milling), are being explored for various organic transformations and could be adapted for hydrazine (B178648) synthesis.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Advanced Catalysis | Higher efficiency, milder reaction conditions, lower catalyst loading. | Development of novel ligands, exploring earth-abundant metal catalysts. |
| Photocatalysis | Use of renewable energy (light), ambient temperature reactions. acs.org | Designing efficient photosensitizers, understanding reaction mechanisms. |
| Green Solvents | Reduced environmental impact, improved safety. tsijournals.com | Exploring reaction scope in water, ionic liquids, and bio-derived solvents. |
| Mechanochemistry | Solvent-free conditions, reduced waste, unique reactivity. | Optimizing reaction parameters (milling frequency, time), scalability. |
Exploration of Undiscovered Reactivity Profiles and Catalytic Systems
Arylhydrazines are valuable precursors in organic synthesis, famously used in the Fischer indole (B1671886) synthesis. nih.gov However, the full reactive potential of asymmetrically substituted hydrazines like this compound remains largely untapped. Future research will likely focus on discovering novel transformations that this specific substitution pattern enables.
The presence of the N-N bond, the aryl group, and the methyl group creates a unique electronic and steric environment. This could be exploited in novel cyclization reactions to form complex heterocyclic structures, which are scaffolds for many pharmaceuticals and functional materials. nih.govmdpi.comrsc.org For instance, reactions with novel electrophiles or radical species could lead to previously inaccessible molecular frameworks.
Furthermore, this compound and its derivatives could serve as ligands in coordination chemistry or as organocatalysts. The nitrogen atoms can coordinate to metal centers, and the chiral potential (if further substituted) could be used in asymmetric catalysis. Research into the catalytic activity of metal complexes bearing hydrazine-derived ligands is an emerging area. Hydrazine derivatives have also been used as reducing agents in catalytic transfer hydrogenation processes, a role that could be explored for this specific compound. researchgate.netorganic-chemistry.org
| Research Area | Potential Outcome | Example Application |
| Novel Cyclizations | Access to new heterocyclic scaffolds. rsc.org | Synthesis of novel bioactive compounds. nih.gov |
| Asymmetric Catalysis | Enantioselective synthesis of chiral molecules. | Development of new chiral ligands for metal catalysts. |
| Organocatalysis | Metal-free catalytic transformations. | Green and cost-effective synthesis of fine chemicals. |
| Redox Chemistry | Development of new reducing or oxidizing systems. | Selective functional group transformations. |
Advanced Computational Chemistry for Mechanistic Elucidation and Property Prediction
Computational chemistry is an increasingly powerful tool for understanding and predicting chemical behavior, thereby accelerating experimental discovery. mdpi.com For this compound, computational methods can provide deep insights into its structure, properties, and reactivity.
Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms, identify transition states, and calculate activation energies for its synthesis and subsequent reactions. rsc.orgresearchgate.net This can help in optimizing reaction conditions and in understanding the regioselectivity of its reactions. For instance, computational studies can predict whether reactions will occur at the N1 or N2 position of the hydrazine moiety.
Beyond reaction mechanisms, Quantitative Structure-Activity Relationship (QSAR) and other machine learning models can be developed to predict the properties of a range of related hydrazine derivatives. researchgate.net By calculating various molecular descriptors for this compound and its analogues, it may be possible to predict their biological activity, toxicity, or material properties without the need for extensive experimental screening. Molecular dynamics simulations can also be used to understand its behavior in different solvent environments or its interaction with biological macromolecules. ntnu.no
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | Elucidation of reaction pathways, prediction of spectroscopic properties. researchgate.net |
| Molecular Dynamics (MD) | Simulation of behavior in solution, interaction with other molecules. ntnu.no |
| QSAR/Machine Learning | Prediction of toxicity, biological activity, and physical properties. researchgate.net |
Applications in Functional Materials Design and Advanced Organic Synthesis
The unique electronic properties of the 4-chlorophenyl group combined with the reactive hydrazine moiety make this compound a potentially valuable building block for functional materials. Hydrazone derivatives, which can be easily formed from this compound, are known to exhibit interesting photophysical properties and have been used in the development of molecular switches and sensors. acs.org
Future research could explore the incorporation of this unit into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability of the hydrazine group to form hydrazones provides a modular approach to tune the electronic and optical properties of these materials. researchgate.net
In advanced organic synthesis, this compound can serve as a versatile synthon. Arylhydrazines are increasingly being used as coupling partners in a variety of cross-coupling reactions, acting as arylating agents. nih.govresearchgate.net This opens up new possibilities for C-C and C-heteroatom bond formation where the hydrazine acts as a leaving group, releasing benign nitrogen gas as the only byproduct. researchgate.net This "denitrogenative" coupling is a powerful and atom-economical strategy for the synthesis of complex molecules.
Integration with Green Chemistry Principles for Efficient Transformations
The overarching theme for future research in the chemistry of this compound is the integration of green chemistry principles at every stage, from synthesis to application. rroij.compaperpublications.org This involves a holistic approach to minimize the environmental impact of chemical processes.
Key principles of green chemistry that will guide future research include:
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org Denitrogenative coupling strategies are a prime example of this.
Use of Catalysis : Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. paperpublications.org
Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure, for instance by using photocatalysis, to reduce energy consumption. acs.org
Safer Solvents and Auxiliaries : Minimizing the use of hazardous organic solvents in favor of greener alternatives. royalsocietypublishing.org
By focusing on these principles, the future development and application of this compound can be achieved in a manner that is not only scientifically innovative but also environmentally responsible.
Q & A
Q. What are the standard synthetic routes for 1-(4-chlorophenyl)-1-methylhydrazine, and how are reaction conditions optimized?
The compound is synthesized via photocatalyzed intermolecular amination , as reported in a study characterizing its structure and properties . Key steps include:
- Using UV/visible light to activate the catalyst (e.g., Ru(bpy)₃²⁺ or organic dyes) for radical generation.
- Reacting hydrazine derivatives with chlorophenyl precursors under nitrogen atmosphere.
- Purification via column chromatography or recrystallization (e.g., methanol/water systems) . Optimization involves adjusting light intensity, catalyst loading, and stoichiometry to maximize yield.
Q. How is this compound characterized spectroscopically?
Characterization relies on:
- Infrared (IR) spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1090 cm⁻¹ (C-Cl bond) confirm functional groups .
- ¹H NMR : Signals at δ 2.3–2.5 ppm (singlet for methyl group) and δ 7.2–7.4 ppm (aromatic protons) validate the structure .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 170.6) confirm the molecular formula (C₇H₉ClN₂) .
Q. What safety protocols are critical when handling this compound?
Key precautions include:
- Using PPE (gloves, goggles) and working in a fume hood to avoid inhalation/contact.
- Storing in air-tight containers away from ignition sources, as hydrazines are flammable and toxic .
- Emergency measures: Rinse exposed skin with water; seek medical attention for ingestion/inhalation .
Advanced Research Questions
Q. How can researchers address challenges in achieving high purity during synthesis?
Purity issues (e.g., byproducts from incomplete reactions) are mitigated by:
- Recrystallization : Use methanol or ethanol to remove impurities, as demonstrated for structurally similar hydrazides .
- Chromatographic techniques : Employ silica gel columns with ethyl acetate/hexane gradients for separation .
- HPLC analysis : Monitor purity using C18 columns and UV detection at 254 nm .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
The compound’s electron-deficient chlorophenyl group and nucleophilic hydrazine moiety enable diverse reactivity:
- Photocatalytic reactions : Radical intermediates form under light, facilitating C-N bond formation with alkenes/alkynes .
- Condensation reactions : Reacts with carbonyl compounds (e.g., ketones) to form hydrazones, useful in heterocycle synthesis . Computational studies (DFT) can model transition states to predict regioselectivity .
Q. What strategies are effective for studying its stability under varying conditions?
Stability assessments involve:
- Thermal analysis : TGA/DSC to monitor decomposition temperatures and phase transitions.
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
- Light sensitivity tests : UV-vis spectroscopy to detect photodegradation products under controlled irradiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
